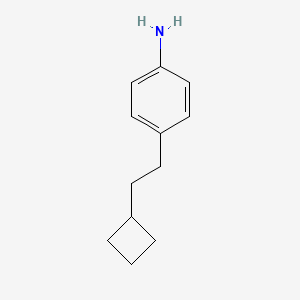
3-(3-Ethynyl-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethynyl-phenyl)-propionic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-phenylacetylene.
Sonogashira Coupling: This step involves the coupling of 3-bromo-phenylacetylene with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrolysis: The resulting product undergoes hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Sonogashira Coupling: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Hydrolysis: Employing automated systems to ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products:
Oxidation: Products include 3-(3-Ethynyl-phenyl)-acetic acid and 3-(3-Ethynyl-phenyl)-acetone.
Reduction: The major product is 3-(3-Ethyl-phenyl)-propionic acid.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-Bromo-phenyl)-propionic acid.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and organic materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a precursor in the synthesis of novel therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic probes for medical imaging.
Industry:
Polymer Science: Incorporated into polymers to impart specific properties such as rigidity and thermal stability.
Material Science: Used in the fabrication of advanced materials with unique electronic and mechanical properties.
Wirkmechanismus
The mechanism by which 3-(3-Ethynyl-phenyl)-propionic acid exerts its effects involves:
Molecular Targets: The ethynyl group can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Ethynyl-phenyl)-acetic acid
- 3-(3-Ethynyl-phenyl)-acetone
- 3-(3-Bromo-phenyl)-propionic acid
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the phenyl ring.
- Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its specific chemical properties, making 3-(3-Ethynyl-phenyl)-propionic acid distinct in its versatility and utility.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(3-ethynylphenyl)propanoic acid |
InChI |
InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h1,3-5,8H,6-7H2,(H,12,13) |
InChI-Schlüssel |
JVGBGWGQUAAALV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC(=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)
![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

